molecular formula C20H19NO3 B3000816 Cdc25B-IN-1

Cdc25B-IN-1

Cat. No.: B3000816
M. Wt: 321.4 g/mol
InChI Key: UCMCQFKDMRVNDS-UHFFFAOYSA-N
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Description

“Cdc25B-IN-1” is a potent inhibitor of cell division cycle 25B (CDC25B) phosphatase . CDC25B is a member of the CDC25 family of phosphatases and plays a crucial role in cell cycle progression by activating the cyclin-dependent kinase CDC2 . It does this by removing two phosphate groups, which is required for entry into mitosis . This compound potently inhibits cell proliferation and colony formation, and causes an increase of the G2/M phase .


Chemical Reactions Analysis

“this compound” is known to inhibit CDC25B phosphatase, which plays a key role in cell cycle progression . The mechanism involves protein-inhibitor interactions involving specific residues . The relatively flexible C-terminal region of CDC25B contributes to inhibitor binding .

Scientific Research Applications

Role in Cancer Research

Cdc25B-IN-1 is a compound of interest in cancer research due to its role in regulating cell cycle phases. Research has shown that Cdc25B, the target of this compound, is a potent clinical drug target for cancers. For example, Li et al. (2018) developed 3D QSAR pharmacophore models for Cdc25B inhibitors, suggesting their potential in discovering potent lead compounds for cancer treatment (Li et al., 2018). Additionally, Li et al. (2017) focused on identifying compounds that disrupt interactions between Cdc25B and its substrate, CDK2/Cyclin A, highlighting the importance of Cdc25B in cancer drug development (Li et al., 2017).

Inhibitor Development

Research efforts have also been dedicated to the synthesis and biological evaluation of inhibitors targeting Cdc25B. For instance, Rosenker et al. (2015) described the synthesis of non-quinoid inhibitors of Cdc25B containing the 3-aminoisoquinolin-1(2H)-one pharmacophore, revealing a new lead structure with potential anticancer properties (Rosenker et al., 2015). Lavecchia et al. (2012) conducted virtual screening to discover diverse inhibitors of Cdc25B, identifying several compounds with micromolar enzyme inhibition activity and effects on cancer cell proliferation and cell cycle progression (Lavecchia et al., 2012).

Clinical Significance in Cancer

Research has also highlighted the clinical significance of Cdc25B expression in various cancers. For example, Nishioka et al. (2001) found that CDC25A and CDC25B were strongly expressed in squamous cell carcinoma of the esophagus, suggesting their potential as prognostic factors (Nishioka et al., 2001).

Therapeutic Applications

Research has explored the potential of this compound in therapeutic applications, particularly in cancer therapy. Wu et al. (2015) designed novel Cdc25B inhibitors using the ZINC database, showing that these compounds have favorable conformations for binding to Cdc25B and potential as anticarcinogens (Wu et al., 2015). Cui et al. (2018) demonstrated that CDC25B facilitates the replication of influenza A virus by dephosphorylating nucleoprotein, indicating its broader implications in viral diseases (Cui et al., 2018).

Prognostic Indicator in Cancer

Studies have also suggested that CDC25B expression could be a prognostic indicator in various cancers. For instance, Dong et al. (2010) discussed the potential of CDC25B autoantibodies as a prognostic serological marker for advanced esophageal squamous cell carcinoma (Dong et al., 2010).

Mechanism of Action

“Cdc25B-IN-1” works by inhibiting CDC25B phosphatase, leading to an increase in the G2/M phase . CDC25B activates cyclin-dependent kinases by removing phosphate from residues in the Cdk active site . In turn, the phosphorylation by M-Cdk (a complex of Cdk1 and cyclin B) activates CDC25B . This forces entry into mitosis to be quick and irreversible .

Safety and Hazards

CDC25B has oncogenic properties . Overexpression of CDC25A deregulates G1/S and G2/M events, including the G2 checkpoint . Therefore, inhibitors like “Cdc25B-IN-1” could potentially be used in cancer treatment .

Properties

IUPAC Name

ethyl 3-[(3-methoxynaphthalen-1-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-20(22)15-8-6-9-16(11-15)21-19-13-17(23-2)12-14-7-4-5-10-18(14)19/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMCQFKDMRVNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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